N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide
Description
N-(4-Morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide is a nitrofuran-derived amide featuring a morpholine-substituted phenyl group. The 5-nitrofuran moiety is a hallmark of bioactive molecules, often associated with antimicrobial, antiparasitic, and apoptotic activities .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-1-3-12(4-2-11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLIYUCWWGCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319949 | |
| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329198-86-9 | |
| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-morpholin-4-ylaniline with 5-nitrofuran-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against bacterial biofilms.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as diguanylate cyclases, which play a role in bacterial biofilm formation . The compound’s nitrofuran moiety is also known to generate reactive oxygen species, leading to oxidative stress in microbial cells, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Notes:
Pharmacological and Pharmacokinetic Profiles
Antifungal Activity
Apoptotic CHOP Pathway Activation
- Sulfonamide-benzamides (e.g., compound 17) showed selective activation of the CHOP pathway, inducing apoptosis in cancer cells . The target compound’s morpholine group could modulate binding to apoptotic targets compared to sulfonamide derivatives.
Pharmacokinetics
- Analogs like N-(4-acetylaminophenyl)-5-nitrofuran-2-carboxamide (1H) exhibited moderate Caco-2 permeability (Papp = 4.6 × 10⁻⁶ cm/s) and efflux ratios (~2.1), suggesting reasonable absorption .
- The morpholine group in the target compound may reduce efflux pump interactions, improving bioavailability.
Toxicity Considerations
- Nitrofurans are associated with dose-dependent toxicity, including renal and hepatic effects.
- Structural modifications, such as the morpholine group, may mitigate toxicity by altering metabolic pathways.
Biological Activity
N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide is a synthetic compound belonging to the nitrofuran derivative class, characterized by its unique structure that combines a nitrofuran moiety with a morpholine-substituted phenyl group. This compound has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Mechanism of Action:
this compound exhibits significant antimicrobial activity, particularly against Mycobacterium species, which are responsible for tuberculosis. Preliminary studies indicate that the compound inhibits bacterial growth by interacting with enzymes involved in cell wall synthesis, a critical target for antituberculosis agents.
Research Findings:
A study demonstrated that derivatives of nitrofuran compounds can effectively inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may serve as a promising candidate for further development.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide | Structure | Antimicrobial |
| 5-Nitro-furan-2-carboxylic acid derivatives | Structure | Antibacterial |
| 4-Thiomorpholine analogues | Structure | Enhanced activity against Mycobacterium |
Cytotoxic and Anticancer Properties
In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against various cancer cell lines. Research suggests that the compound may inhibit cell proliferation through mechanisms similar to those observed in other nitrofuran derivatives .
Case Studies:
- Cytotoxicity Against Cancer Cell Lines: In vitro studies have indicated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Synergistic Effects: Studies exploring combinations of this compound with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications on the morpholine ring and nitrofuran moiety can significantly influence the compound's solubility and bioactivity. Research indicates that specific substitutions can enhance its pharmacokinetic properties, making it more effective in therapeutic applications .
Future Directions
Further research is essential to elucidate the complete mechanism of action of this compound and to explore its potential interactions with human proteins. Investigations into its pharmacodynamics and pharmacokinetics will be crucial for developing this compound into a viable therapeutic agent against tuberculosis and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
